molecular formula C11H13NO3 B1275958 4-(Butyrylamino)benzoic acid CAS No. 99855-49-9

4-(Butyrylamino)benzoic acid

Cat. No.: B1275958
CAS No.: 99855-49-9
M. Wt: 207.23 g/mol
InChI Key: MUILCOCVGKGNRN-UHFFFAOYSA-N
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Description

4-(Butyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyrylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butyrylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with butyric anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the butyrylamino group is oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyrylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are used in substitution reactions.

Major Products Formed:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

4-(Butyrylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Butyrylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

  • 4-(Butylamino)benzoic acid
  • 4-(Dimethylamino)benzoic acid
  • 4-(Aminomethyl)benzoic acid

Comparison: 4-(Butyrylamino)benzoic acid is unique due to the presence of the butyrylamino group, which imparts distinct chemical and biological properties. Compared to 4-(Butylamino)benzoic acid, it has a longer alkyl chain, which can influence its hydrophobicity and reactivity. 4-(Dimethylamino)benzoic acid has a different substitution pattern, leading to variations in its chemical behavior and applications. 4-(Aminomethyl)benzoic acid has a shorter alkyl chain, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

4-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUILCOCVGKGNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406482
Record name 4-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99855-49-9
Record name 4-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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